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Compound of Interest

Compound Name: 4-Methoxypyridin-2-amine

Cat. No.: B134910 Get Quote

The predicted 1H and 13C NMR chemical shifts for 4-Methoxypyridin-2-amine are

summarized in the following tables. These predictions are based on established substituent

effects on the pyridine ring.[1]

Table 1: Predicted ¹H NMR Data for 4-Methoxypyridin-2-amine[1]

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-OCH₃ 3.7 - 3.9 Singlet 3H

-NH₂ 4.5 - 5.5 Broad Singlet 2H

Pyridine H-3 6.0 - 6.2 Doublet 1H

Pyridine H-5 6.3 - 6.5 Doublet of Doublets 1H

Pyridine H-6 7.6 - 7.8 Doublet 1H

Table 2: Predicted ¹³C NMR Data for 4-Methoxypyridin-2-amine[1]
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Carbon Predicted Chemical Shift (δ, ppm)

-OCH₃ 54 - 56

C-2 160 - 164

C-3 95 - 100

C-4 165 - 169

C-5 105 - 110

C-6 148 - 152

Comparative NMR Data of Alternative Compounds
To provide context for the predicted spectra of 4-Methoxypyridin-2-amine, experimental NMR

data for three alternative pyridine derivatives are presented below. These compounds, 4-

Methoxypyridine, 4-Methylpyridin-2-amine, and 4-Aminopyridine, offer insights into the

electronic effects of different substituents on the pyridine ring.

Table 3: Experimental ¹H NMR Data for Alternative Pyridine Derivatives

Compoun
d

Solvent H-2 (ppm) H-3 (ppm) H-5 (ppm) H-6 (ppm)
Other
(ppm)

4-

Methoxypy

ridine

Unspecifie

d
8.24 (d) 6.72 (d) 6.72 (d) 8.24 (d)

3.85 (s,

3H, -

OCH₃)

4-

Methylpyrid

in-2-amine

CDCl₃ - 6.37 (d) 6.20 (s) 7.81 (d)

4.68 (br s,

2H, -NH₂),

2.16 (s,

3H, -CH₃)

[2]

4-

Aminopyrid

ine

Unspecifie

d
8.13 (d) 6.58 (d) 6.58 (d) 8.13 (d)

5.8 (br s,

2H, -NH₂)
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Table 4: Experimental ¹³C NMR Data for Alternative Pyridine Derivatives

Compo
und

Solvent
C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

Other
(ppm)

4-

Methoxy

pyridine

Unspecifi

ed
150.3 110.0 165.2 110.0 150.3

55.2 (-

OCH₃)

4-

Methylpy

ridin-2-

amine

Unspecifi

ed
159.0 112.5 148.1 122.1 148.1

21.0 (-

CH₃)

4-

Aminopyr

idine

Unspecifi

ed
150.0 109.1 151.7 109.1 150.0 -

Experimental Protocols
The following is a standard protocol for acquiring high-resolution 1H and 13C NMR spectra of

small organic molecules like 4-Methoxypyridin-2-amine.[1]

1. Sample Preparation:

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl Sulfoxide-d₆, DMSO-d₆).

If quantitative analysis is required, add a small amount of an internal standard, such as

tetramethylsilane (TMS).

Cap the NMR tube and ensure the sample is completely dissolved by gentle vortexing or

sonication.

2. NMR Spectrometer Parameters (for a 400 MHz instrument):
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For ¹H NMR:

Pulse Program: Standard single-pulse (e.g., zg30).

Number of Scans: 16-32.

Spectral Width: 16 ppm.

Acquisition Time: Approximately 4 seconds.

Relaxation Delay: 1-2 seconds.

For ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

Number of Scans: 1024 or more, as needed for an adequate signal-to-noise ratio.

Spectral Width: 240 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

3. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0

ppm).

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

Visualization
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To aid in the interpretation of the NMR data, the chemical structure of 4-Methoxypyridin-2-
amine with IUPAC numbering is provided below.

Caption: Structure of 4-Methoxypyridin-2-amine with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Predicted NMR Spectral Data for 4-Methoxypyridin-2-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134910#1h-and-13c-nmr-spectrum-of-4-
methoxypyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b134910?utm_src=pdf-body
https://www.benchchem.com/product/b134910?utm_src=pdf-body
https://www.benchchem.com/product/b134910?utm_src=pdf-body
https://www.benchchem.com/product/b134910?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Note_1H_and_13C_NMR_Characterization_of_2_Chloro_4_methylpyrimidin_5_amine.pdf
https://m.chemicalbook.com/SpectrumEN_695-34-1_1HNMR.htm
https://www.benchchem.com/product/b134910#1h-and-13c-nmr-spectrum-of-4-methoxypyridin-2-amine
https://www.benchchem.com/product/b134910#1h-and-13c-nmr-spectrum-of-4-methoxypyridin-2-amine
https://www.benchchem.com/product/b134910#1h-and-13c-nmr-spectrum-of-4-methoxypyridin-2-amine
https://www.benchchem.com/product/b134910#1h-and-13c-nmr-spectrum-of-4-methoxypyridin-2-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b134910?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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